molecular formula C23H22N4O2S B2493495 N-(2-ethoxyphenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide CAS No. 1113120-47-0

N-(2-ethoxyphenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide

Cat. No. B2493495
CAS RN: 1113120-47-0
M. Wt: 418.52
InChI Key: MMFKOGWKQJJBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a synthetic molecule characterized by its complex structure, incorporating elements from benzimidazole and acetamide classes. Such compounds are often explored for their potential in medicinal chemistry, particularly targeting receptor interactions due to their structural diversity and specificity.

Synthesis Analysis

The synthesis of complex molecules like this typically involves multi-step organic reactions, starting from simpler building blocks. A key step in synthesizing similar compounds involves forming the core benzimidazole structure, followed by functionalization with the desired side chains. The use of protecting groups, such as Boc (tert-butoxycarbonyl) for amines, is common to prevent unwanted reactions at functional sites during intermediate steps (Katritzky et al., 2002).

Scientific Research Applications

  • Pharmacological Characterization :

    • The compound has been studied for its pharmacological properties, specifically as a κ-opioid receptor (KOR) antagonist. It exhibits high affinity for human, rat, and mouse KORs, with reduced affinity for human μ-opioid receptors (MORs) and negligible affinity for δ-opioid receptors. This indicates potential therapeutic applications in treating depression and addiction disorders (Grimwood et al., 2011).
  • Synthesis and Microbial Studies :

    • The compound's derivatives have been synthesized and analyzed for their antibacterial and antifungal activities. This includes studies on various microorganisms and the evaluation of their cytotoxic properties, highlighting their potential in antimicrobial applications (Devi et al., 2022).
  • Green Synthesis and MRSA Inhibition :

    • Research includes the green synthesis of N-substituted benzimidazoles and their systematic analysis against Methicillin Resistant Staphylococcus aureus (MRSA). The derivative 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide exhibited significant potent antibacterial activity, indicating the potential of such compounds in combating resistant bacterial strains (Chaudhari et al., 2020).
  • Antimicrobial Activity of New Derivatives :

    • New derivatives of the compound have been synthesized and evaluated for their antimicrobial activities, with some showing promising results against both Gram-negative and Gram-positive bacteria. This suggests their utility in developing new antimicrobial agents (Khalid et al., 2016).
  • Anticancer Properties :

    • Studies have also explored the anticancer properties of derivatives of this compound. For example, acetamide, pyrrole, and pyrrolopyrimidine derivatives have been synthesized and evaluated for their antitumor activity, indicating potential uses in cancer treatment (Alqasoumi et al., 2009).

properties

IUPAC Name

2-[3-(4-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-14(2)16-8-10-18(11-9-16)25-19(28)12-27-13-24-21-20(26-30-22(21)23(27)29)17-6-4-15(3)5-7-17/h4-11,13-14H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFKOGWKQJJBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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